(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone: is a complex organic compound that features a combination of hydroxy, indene, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Indene Formation: : The indene core can be synthesized through cyclization reactions of appropriate precursors.
Hydroxylation: : Introduction of the hydroxy group can be achieved using oxidizing agents.
Piperazine Attachment: : The piperazine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxy group can be further oxidized to a carbonyl group.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The piperazine ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or halides, and electrophiles like alkyl halides, can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted piperazines or indenes.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other indene derivatives or piperazine-containing molecules. the presence of both the hydroxy group and the prop-2-ynyl group on the piperazine ring sets it apart.
List of Similar Compounds
1-(2-Hydroxy-1,3-dihydroinden-2-yl)ethanone
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone
This compound's unique structure and potential applications make it a valuable subject for further research and development
Properties
IUPAC Name |
(2-hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-7-18-8-10-19(11-9-18)16(20)17(21)12-14-5-3-4-6-15(14)13-17/h1,3-6,21H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIVPHZVDVPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2(CC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.